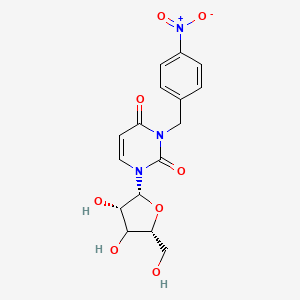
L-2-Aminobutyric Acid-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-2-Aminobutyric Acid-d6 is an isotope-labeled analog of L-2-Aminobutyric Acid, which is a non-proteinogenic alpha-amino acid. This compound is characterized by the presence of deuterium atoms, making it useful in various scientific research applications. It plays a significant role as a receptor antagonist and is involved in metabolic processes as a human metabolite .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-2-Aminobutyric Acid-d6 can be synthesized through various methods, including chemical synthesis and enzymatic conversion. One common approach involves the ammonolysis of alpha-halogen acid, reduction reactions, ammoniation hydrolysis reactions, and butanone acid reduction . Another method includes the use of L-threonine deaminase and a NADH-regeneration system based on L-leucine dehydrogenase and formate dehydrogenase .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation and enzyme catalysis. For example, Escherichia coli strains can be genetically engineered to produce L-2-Aminobutyric Acid through metabolic engineering approaches . This method offers a more environmentally friendly and efficient production process suitable for large-scale industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: L-2-Aminobutyric Acid-d6 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
L-2-Aminobutyric Acid-d6 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of L-2-Aminobutyric Acid-d6 involves its role as a receptor antagonist. It interacts with specific molecular targets, such as receptors or enzymes, to inhibit their activity. This interaction can modulate various biochemical pathways and physiological processes, leading to its effects in metabolic processes and therapeutic applications .
Comparación Con Compuestos Similares
- L-Homoalanine-d6
- (+)-2-Aminobutanoic Acid-d6
- (S)-2-Aminobutanoic Acid-d6
Comparison: L-2-Aminobutyric Acid-d6 is unique due to its specific isotopic labeling with deuterium atoms, which distinguishes it from other similar compounds. This labeling enhances its utility in research applications, particularly in studies involving metabolic pathways and receptor interactions. The presence of deuterium atoms can also influence the compound’s stability and reactivity, making it a valuable tool in various scientific investigations .
Propiedades
Fórmula molecular |
C4H9NO2 |
|---|---|
Peso molecular |
109.16 g/mol |
Nombre IUPAC |
(2S)-2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i1D3,2D2,3D |
Clave InChI |
QWCKQJZIFLGMSD-MADGHGEDSA-N |
SMILES isomérico |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])[2H])N |
SMILES canónico |
CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















